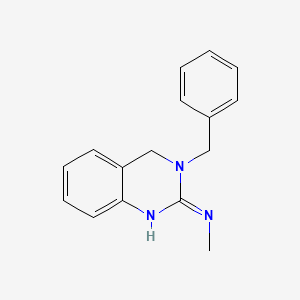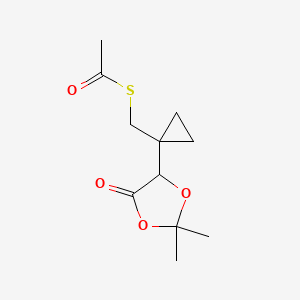
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate: is a chemical compound with the molecular formula C₁₁H₁₆O₄S and a molecular weight of 244.31 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Méthodes De Préparation
The synthesis of S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the ethanethioate group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
This compound is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals like Montelukast, which is a leukotriene D4-receptor antagonist used in the treatment of allergies and asthma. Additionally, it is used in proteomics research to study protein interactions and functions .
Mécanisme D'action
The mechanism of action of S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate involves its interaction with specific molecular targets. In the case of its use as an intermediate for Montelukast, it targets leukotriene receptors, thereby inhibiting the action of leukotrienes, which are inflammatory mediators. This inhibition helps reduce inflammation and constriction in the airways, providing relief from asthma symptoms.
Comparaison Avec Des Composés Similaires
S-((1-(2,2-Dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl)methyl) Ethanethioate is unique due to its specific structure and functional groups. Similar compounds include:
®-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol: Used as an intermediate in the synthesis of various bioactive molecules.
®-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: Used in the synthesis of glucagon receptor antagonists and other bioactive compounds.
These compounds share structural similarities but differ in their specific applications and biological activities.
Propriétés
Formule moléculaire |
C11H16O4S |
|---|---|
Poids moléculaire |
244.31 g/mol |
Nom IUPAC |
S-[[1-(2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl)cyclopropyl]methyl] ethanethioate |
InChI |
InChI=1S/C11H16O4S/c1-7(12)16-6-11(4-5-11)8-9(13)15-10(2,3)14-8/h8H,4-6H2,1-3H3 |
Clé InChI |
DQUOTEJNEOBODG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC1(CC1)C2C(=O)OC(O2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


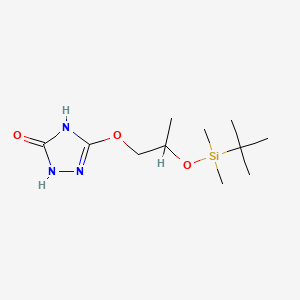
![Tert-butyl 2-[2-(oxan-2-yloxy)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indole-1-carboxylate](/img/structure/B13858266.png)
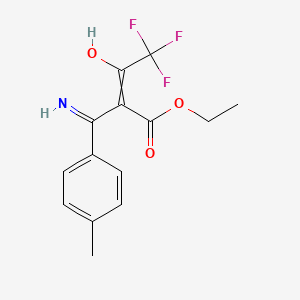
![N-((R)-3-Methyl-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)butyl)pyrazine-2-carboxamide](/img/structure/B13858278.png)
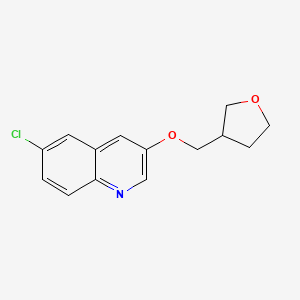
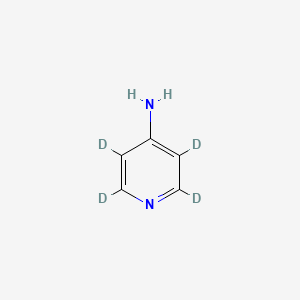
![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
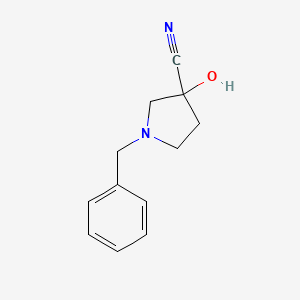
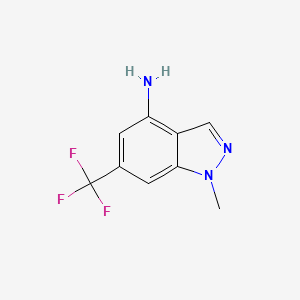
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
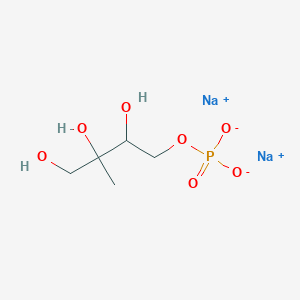
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)
![sodium;2-[(S)-[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]benzimidazol-1-ide](/img/structure/B13858357.png)
